4-(2-Methoxyethyl)benzenesulfonyl chloride is an organosulfur compound characterized by the molecular formula and a molecular weight of approximately 234.7 g/mol. This compound features a benzenesulfonyl chloride group attached to a 2-methoxyethyl substituent, making it a versatile reagent in organic synthesis. It typically appears as a colorless to pale yellow liquid and is soluble in various organic solvents, while being reactive towards nucleophiles such as amines and alcohols .
As mentioned earlier, Mesyl chloride functions as a methylating agent in proteomics. It reacts with the primary amine group (NH2) of lysine residues on proteins, forming a mesylated intermediate. This intermediate can then be further modified or cleaved to achieve specific research goals. Methylation of lysine residues can alter protein function, stability, and interaction with other molecules [].
For instance, methylation can affect protein-protein interactions, a crucial aspect of cellular signaling pathways. By methylating specific lysine residues, researchers can probe the role of these interactions in various biological processes.
Mesyl chloride is a corrosive and toxic compound. It can cause skin irritation, serious eye damage, and respiratory problems upon inhalation. Due to its reactivity with water, it can also release hydrochloric acid fumes, further posing inhalation hazards.
Here are some safety precautions to consider when handling Mesyl chloride:
4-(2-Methoxyethyl)benzenesulfonyl chloride, also known as mesylate chloride, finds application in scientific research as a protecting group in organic synthesis []. Protecting groups are temporary functional groups introduced into a molecule to shield specific reactive sites while allowing chemical modifications at other desired locations. Mesylate chloride specifically serves as a protecting group for alcohols and phenols. It reacts with the hydroxyl group (-OH) of the alcohol or phenol, forming a stable ether linkage, protecting the group from undesired reactions during synthesis. Later, under specific conditions, the mesylate group can be selectively removed to regenerate the original hydroxyl group [, ].
The synthesis of 4-(2-Methoxyethyl)benzenesulfonyl chloride can be achieved through several methods:
4-(2-Methoxyethyl)benzenesulfonyl chloride is primarily used in organic synthesis as a reagent for:
Several compounds share structural similarities with 4-(2-Methoxyethyl)benzenesulfonyl chloride. Here are some notable examples:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
3,4-Dimethoxybenzenesulfonyl chloride | C9H11ClO3S | 0.94 |
2,4-Dimethoxybenzene-1-sulfonyl chloride | C9H11ClO3S | 0.91 |
2-Methoxybenzenesulfonyl chloride | C8H9ClO3S | 0.91 |
2-Phenoxybenzene sulfonyl chloride | C13H11ClO3S | 0.88 |
3,4,5-Trimethoxybenzene-1-sulfonyl chloride | C10H13ClO5S | 0.88 |
These compounds exhibit varying degrees of similarity based on their structural features, particularly the arrangement and number of methoxy groups and the position of the sulfonyl chloride functional group. The unique combination of the methoxyethyl group in 4-(2-Methoxyethyl)benzenesulfonyl chloride may impart distinct physical and chemical properties compared to its analogs, potentially influencing its reactivity and biological activity .